(2S)-2-[3-(fluoromethyl)azetidin-1-yl]propan-1-ol
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Overview
Description
(2S)-2-[3-(fluoromethyl)azetidin-1-yl]propan-1-ol: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2S)-2-[3-(fluoromethyl)azetidin-1-yl]propan-1-ol involves several synthetic steps. One common method includes the reaction of a suitable azetidine precursor with a fluoromethylating agent under controlled conditions. The reaction typically requires the use of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and selectivity. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-[3-(fluoromethyl)azetidin-1-yl]propan-1-ol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It can serve as a model compound to investigate the interactions between fluorinated molecules and biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a valuable scaffold for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2S)-2-[3-(fluoromethyl)azetidin-1-yl]propan-1-ol involves its interaction with specific molecular targets. The fluorine atom in the molecule can form strong hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- (2S)-2-[3-(chloromethyl)azetidin-1-yl]propan-1-ol
- (2S)-2-[3-(bromomethyl)azetidin-1-yl]propan-1-ol
- (2S)-2-[3-(iodomethyl)azetidin-1-yl]propan-1-ol
Comparison: Compared to its halogenated analogs, (2S)-2-[3-(fluoromethyl)azetidin-1-yl]propan-1-ol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound’s stability and reactivity. Additionally, fluorinated compounds often show improved metabolic stability and bioavailability, making them attractive candidates for pharmaceutical applications.
Properties
Molecular Formula |
C7H14FNO |
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Molecular Weight |
147.19 g/mol |
IUPAC Name |
2-[3-(fluoromethyl)azetidin-1-yl]propan-1-ol |
InChI |
InChI=1S/C7H14FNO/c1-6(5-10)9-3-7(2-8)4-9/h6-7,10H,2-5H2,1H3 |
InChI Key |
CRVDRPCXWIGXFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)N1CC(C1)CF |
Origin of Product |
United States |
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